molecular formula C21H22N2O3S B2531816 Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1242968-85-9

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2531816
CAS No.: 1242968-85-9
M. Wt: 382.48
InChI Key: UYLBILUABUJZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a methyl group at position 8, a 4-(methylthio)benzylamino group at position 4, and an ethyl ester at position 2.

Properties

CAS No.

1242968-85-9

Molecular Formula

C21H22N2O3S

Molecular Weight

382.48

IUPAC Name

ethyl 8-methyl-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3S/c1-4-26-21(25)17-19(22-12-14-8-10-15(27-3)11-9-14)16-7-5-6-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

UYLBILUABUJZRK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)SC

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by a complex structure that includes an ethyl ester functional group and a substituted amino group. Its molecular formula is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S with a molecular weight of approximately 382.48 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Studies suggest it may act as an inhibitor of specific enzymes involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

The biological activity of this compound is believed to arise from its ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes that facilitate cancer cell proliferation.
  • Molecular Docking Studies : These studies have shown that similar compounds can effectively bind to targets involved in cancer pathways, suggesting potential for this compound as a therapeutic agent .

Synthesis and Structure

The synthesis of this compound typically involves several steps that allow for the incorporation of various functional groups, enhancing its biological activity. The presence of the methylthio group is particularly noteworthy, as it may influence both the reactivity and biological properties of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents can impact biological properties. Below is a table summarizing some structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylateLacks the methylbenzyl groupChlorine substituent may affect reactivity
Ethyl 8-chloro-4-(4-hydroxybenzyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylateContains hydroxy group instead of methyl groupHydroxy group may enhance solubility
Ethyl 8-methyl-4-(4-(methylthio)benzyl)amino -2 -oxo -1,2 -dihydroquinoline -3 -carboxylateContains methylthio substituentPotentially different biological activity due to sulfur presence

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable inhibitory effects against common pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Anticancer Activity

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL

The compound's antimicrobial efficacy suggests its potential as an alternative therapeutic agent against infections caused by resistant bacterial strains.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines without exhibiting cytotoxic effects on normal cells. The selectivity for cancer cells indicates a promising therapeutic window for further development.

Case Study: Anticancer Mechanism

A study investigating the mechanism of action revealed that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Molecular docking studies showed effective binding to targets relevant to cancer pathways, suggesting potential for this compound as a therapeutic agent.

Synthesis and Structure Modification

The synthesis of this compound typically involves several steps that allow for the incorporation of various functional groups, enhancing its biological activity. The presence of the methylthio group is particularly noteworthy, as it may influence both the reactivity and biological properties of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Target) 8-CH₃, 4-(4-(methylthio)benzyl)amino, 3-COOEt, 2-oxo C₂₁H₂₂N₂O₃S ~394.48 (calculated) Enhanced lipophilicity due to methyl and methylthio groups; potential kinase modulation
Ethyl 7-chloro-4-((4-(methylsulfanyl)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate 7-Cl, 4-(4-(methylthio)benzyl)amino, 3-COOEt, 2-oxo C₂₀H₁₉ClN₂O₃S 402.89 Chlorine enhances electronegativity; possible halogen bonding interactions
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-Br, 4-OH, 3-COOEt C₁₂H₁₀BrNO₃ 296.12 Bromine increases molecular weight; hydroxy group may reduce membrane permeability
N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide Complex substituents including methylthio and sugar-like moieties C₃₈H₅₄N₄O₈S 742.92 Methylthio group in a glycosidic context; potential antiviral or anticancer activity

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 8-methyl and 4-(methylthio)benzyl groups likely increase lipophilicity compared to the 7-chloro analog (logP ~3.5 estimated vs. ~3.8 for the target), enhancing membrane permeability .
  • The 8-bromo-4-hydroxy analog () exhibits reduced lipophilicity due to the polar hydroxy group, which may limit bioavailability .

Biological Activity Implications: The 4-(methylthio)benzylamino group, present in both the target and 7-chloro analog (), is associated with kinase inhibition (e.g., GSK-3 allosteric modulation in ) due to sulfur’s role in hydrophobic and π-alkyl interactions . Halogen substituents (e.g., 7-Cl in ) may improve target binding via halogen bonding but could introduce metabolic instability .

Synthetic Pathways: The target compound’s synthesis likely involves condensation of a 4-aminobenzyl derivative with a preformed 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold, analogous to the carboxamide synthesis in (using acyl chlorides and amines) . Sodium hydride and diethyl malonate, as used in , could facilitate cyclization steps for the quinoline core .

Crystallographic and Computational Analysis

  • Software like SHELX () and Mercury () would be critical for resolving the crystal structure of the target compound, particularly to analyze packing patterns and intermolecular interactions influenced by the methylthio group .
  • WinGX () could assist in refining crystallographic data and generating ORTEP diagrams for structural validation .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate in laboratory settings?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS) for similar quinoline derivatives, which emphasize:

  • Use of personal protective equipment (PPE), including gloves and lab coats.
  • Adequate ventilation to avoid inhalation of vapors or mists.
  • Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .
    • Storage : Store in tightly sealed containers in dry, well-ventilated areas to prevent degradation or leakage .

Q. What spectroscopic techniques are commonly used to characterize quinoline-3-carboxylate derivatives?

  • Methodological Answer : Structural confirmation typically employs:

  • NMR spectroscopy (¹H, ¹³C) to analyze substituent environments and hydrogen bonding.
  • Mass spectrometry (MS) for molecular weight verification.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic routes for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives be optimized for high yield and purity?

  • Methodological Answer : Ukrainets et al. demonstrated a scalable method using triethyl methanetricarboxylate and N-substituted anilines under reflux conditions. Key optimizations include:

  • Adjusting reaction time (8–12 hours) and temperature (100–120°C).
  • Purification via recrystallization from ethanol to achieve >95% purity .

Q. What strategies enable late-stage functionalization of the quinoline core to explore structure-activity relationships (SAR)?

  • Methodological Answer : Multiparallel synthesis approaches allow diversification at specific positions:

  • 8-position modification : Introduce amino or trifluoromethyl groups via nucleophilic substitution.
  • 4-position substitution : Use triazole or benzylamine linkers to enhance solubility or target binding (e.g., triazolylmethoxy derivatives in ) .

Q. How is site-selectivity controlled in cyclocondensation reactions involving quinoline derivatives?

  • Methodological Answer : In reactions with α-acetyl-N-arylhydrazonoyl chlorides, ethanol and triethylamine promote site-selective cyclization. Ethanol acts as a polar solvent to stabilize intermediates, while triethylamine deprotonates reactive sites, directing formation of pyrido[2,3-f]quinoxaline derivatives .

Q. How can contradictory data in quinoline-3-carboxylate synthesis be resolved?

  • Methodological Answer : Cross-analyze variables across studies:

  • Catalyst systems : Compare metal-free vs. transition-metal-catalyzed routes.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side products.
  • Temperature gradients : Higher temps (e.g., 120°C) may improve yields but risk decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.